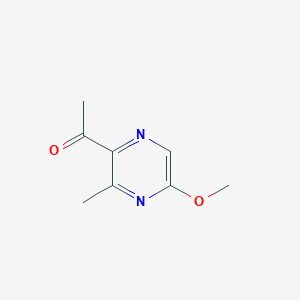![molecular formula C11H15N3O B13907984 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one is a heterocyclic compound that features a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzimidazole moiety is known for its biological activity, making derivatives like this compound valuable in drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 1,2-phenylenediamine with 3-(methylamino)propylamine under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[3-(methylamino)propyl]-1H-benzimidazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
3-(methylamino)propylamine: A simpler amine that can be used as a precursor in the synthesis of more complex benzimidazole derivatives.
1-[3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride: A closely related compound with similar structural features but different physicochemical properties.
Uniqueness
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique biological and chemical properties
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
3-[3-(methylamino)propyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H15N3O/c1-12-7-4-8-14-10-6-3-2-5-9(10)13-11(14)15/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,15) |
Clave InChI |
OBLTVDGEBVDCNS-UHFFFAOYSA-N |
SMILES canónico |
CNCCCN1C2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)




